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Compound of Interest

Compound Name: DDR1-IN-1 dihydrochloride

Cat. No.: B2700809 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitor DDR1-IN-1 against a panel of kinases and other

alternative inhibitors. Supported by experimental data, this guide aims to facilitate informed

decisions in research and development.

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by

collagen, plays a crucial role in various cellular processes. Its dysregulation has been

implicated in diseases such as cancer and fibrosis, making it a compelling therapeutic target.

DDR1-IN-1 is a potent and selective inhibitor of DDR1, binding to the 'DFG-out' conformation of

the kinase domain.[1][2] This guide delves into the specificity of DDR1-IN-1, presenting its

performance against a broad kinase panel and comparing it with other known DDR1 inhibitors.

Quantitative Assessment of DDR1-IN-1 Specificity
The selectivity of DDR1-IN-1 has been rigorously evaluated using advanced screening

technologies. The following table summarizes the key quantitative data regarding its inhibitory

activity and selectivity.
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Parameter Value Assay Platform Reference

DDR1 IC50 105 nM LanthaScreen [2][3]

DDR2 IC50 413 nM LanthaScreen [2][3]

Selectivity Score (S(1)

at 1 µM)
0.01

KinomeScan (451

kinases)
[2][3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. Selectivity Score (S-score): A quantitative

measure of compound selectivity. A lower S-score at a given concentration indicates higher

selectivity. An S(1) of 0.01 means that at a 1 µM concentration, only a very small fraction of the

tested kinases showed significant binding.

Comparative Analysis with Alternative DDR1
Inhibitors
To provide a comprehensive understanding of its specificity, DDR1-IN-1 is compared against

other notable DDR1 inhibitors. The data highlights the varying degrees of potency and

selectivity among these compounds.
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Inhibitor
DDR1 IC50

(nM)

DDR2 IC50

(nM)

Key Off-

Targets/Notes
Reference

DDR1-IN-1 105 413

Highly selective.

Binding observed

for ABL, KIT, and

PDGFRβ in

KinomeScan was

not confirmed in

enzymatic

assays.

[2][3]

DDR1-IN-2 47 145

More potent than

DDR1-IN-1 but

less selective.

Potential targets

include Abl, BLK,

CSK, EGFR,

LCK, and

PDGFRβ.

[3][4]

Imatinib 41 - 337 71 - 675

Multi-targeted

inhibitor also

targeting BCR-

ABL, c-Kit, and

PDGFR.

[4][5]

Dasatinib 0.5 1.4

Potent multi-

targeted inhibitor

of BCR-ABL and

Src family

kinases.

[4][6]

Nilotinib 3.7 - 43 55
Potent inhibitor

of BCR-ABL.
[1][6][7]

7rh 6.8 101.4 Highly potent

and selective for

DDR1 over

[8][9][10]
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DDR2, Bcr-Abl,

and c-Kit.

Experimental Protocols
The following are detailed methodologies for the key experimental assays cited in this guide.

KinomeScan™ Kinase Profiling Assay
The KinomeScan™ platform is a competition-based binding assay used to determine the

interaction of a compound with a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is

tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured

using quantitative PCR (qPCR) of the DNA tag.[11][12]

Procedure:

1. A panel of kinases, each tagged with a unique DNA identifier, is used.

2. An immobilized ligand is prepared on a solid support (e.g., beads).

3. The test compound (e.g., DDR1-IN-1) is incubated with the kinase-tagged phage and the

immobilized ligand.[13]

4. If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

5. The amount of kinase bound to the solid support is quantified by qPCR of the associated

DNA tag.

6. The results are reported as "percent of control," where the control is a DMSO vehicle. A

lower percentage indicates stronger binding of the compound to the kinase.[11]

Dissociation constants (Kd) can be determined by running the assay with a range of

compound concentrations.[13]
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LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance

energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to kinases.

Assay Principle: The assay is based on the binding and displacement of an Alexa Fluor™

647-labeled, ATP-competitive kinase tracer. Binding of the tracer to a europium (Eu)-labeled

anti-tag antibody-bound kinase results in a high FRET signal. A test compound that binds to

the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

[14][15]

Procedure:

1. A 3-component assay is set up in a microplate: the test compound, the kinase/Eu-labeled

antibody mixture, and the fluorescently labeled tracer.[14]

2. Typically, 5 µL of the test compound at 3x the final desired concentration is added to the

wells.

3. Then, 5 µL of the kinase/antibody mixture at 3x the final concentration is added.

4. Finally, 5 µL of the tracer at 3x the final concentration is added to initiate the binding

reaction.

5. The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the

binding to reach equilibrium.[14]

6. The plate is read on a TR-FRET compatible plate reader, measuring the emission at both

the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647)

wavelengths.

7. The emission ratio (665 nm / 615 nm) is calculated, and IC50 values are determined by

plotting the emission ratio against the logarithm of the inhibitor concentration.[14]
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To better illustrate the biological context and experimental design, the following diagrams are

provided.
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In summary, DDR1-IN-1 demonstrates high selectivity for DDR1, with significantly less potency

against its closest homolog, DDR2, and minimal off-target effects across a broad kinase panel.

[2][3] This makes it a valuable tool for specifically probing the biological functions of DDR1.

However, for applications requiring higher potency, other inhibitors like 7rh or the less selective

DDR1-IN-2 might be considered. The multi-targeted nature of inhibitors such as imatinib and

dasatinib should be taken into account when interpreting experimental results, as their effects

may not be solely attributable to DDR1 inhibition. This guide provides the necessary data and

protocols to aid researchers in selecting the most appropriate inhibitor for their specific

experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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